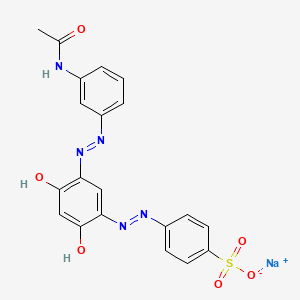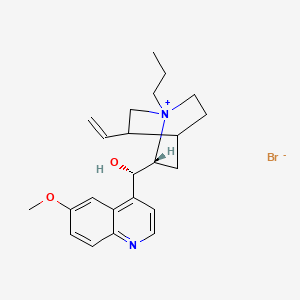
Quinine, n-propyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinine, n-propyl bromide: is an organobromine compound with the chemical formula CH₃CH₂CH₂Br. It is a colorless liquid that is used as a solvent and has a characteristic hydrocarbon odor. This compound has gained industrial importance due to its applications in various fields, including agrochemicals and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method involves treating n-propanol with a mixture of hydrobromic acid and sulfuric acid. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O} ]
Alternate Synthetic Routes: Other methods include treating n-propanol with phosphorus tribromide or using a Hunsdiecker reaction with butyric acid.
Industrial Production Methods:
Free-Radical Addition: Industrial routes often involve free-radical additions to the corresponding alkenes, yielding the anti-Markovnikov product.
Improved Industrial Process: An efficient, cost-effective, and industrially scalable method involves starting from n-propanol, liquid bromine, and sulfur with yields up to 95%.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: n-propyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Conditions often involve strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products:
Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.
Elimination: The major product is propene (CH₃CH=CH₂).
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Industry:
Mécanisme D'action
Quinine:
- The precise mechanism of action of quinine is not fully understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin, thereby inhibiting nucleic acid and protein synthesis .
n-Propyl Bromide:
Comparaison Avec Des Composés Similaires
- Bromoethane (C₂H₅Br)
- 2-Bromopropane (CH₃CHBrCH₃)
- tert-Butyl bromide (C₄H₉Br)
- 1-Bromobutane (C₄H₉Br)
- 2-Bromobutane (C₄H₉Br)
Comparison:
- Reactivity: n-propyl bromide is more reactive than bromoethane but less reactive than 2-bromopropane due to the position of the bromine atom.
- Applications: While all these compounds are used as solvents, n-propyl bromide is particularly valued for its low toxicity and chemical stability .
Propriétés
Numéro CAS |
63717-12-4 |
|---|---|
Formule moléculaire |
C23H31BrN2O2 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C23H31N2O2.BrH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |
Clé InChI |
DSXBQRQLQMPKOA-XJXJHPFJSA-M |
SMILES isomérique |
CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
SMILES canonique |
CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


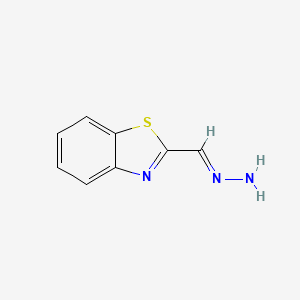
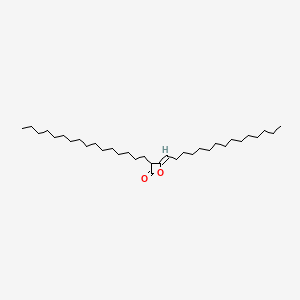
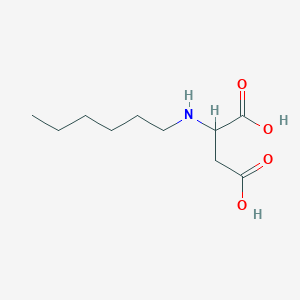

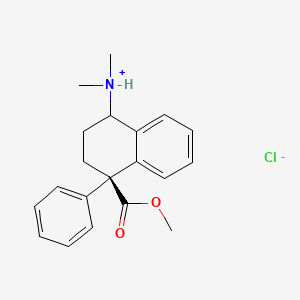
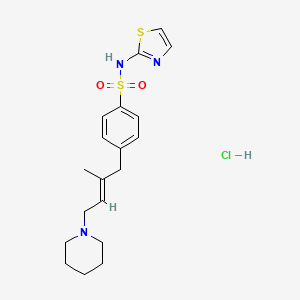
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
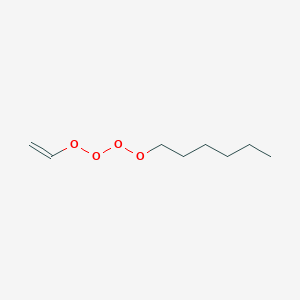
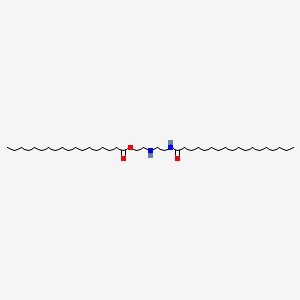
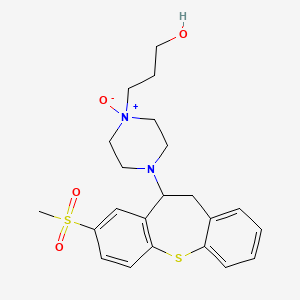
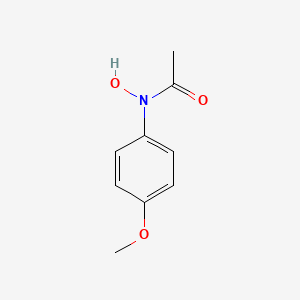
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
